molecular formula C12H14O5 B13698755 Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B13698755
M. Wt: 238.24 g/mol
InChI Key: FLHFNDFETRMJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is an organic compound that belongs to the class of dioxines This compound is characterized by its unique structure, which includes a methoxy group and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzo[b][1,4]dioxine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Similar structure but with a bromo substituent instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C12H14O5/c1-3-15-12(13)8-4-5-9(14-2)11-10(8)16-6-7-17-11/h4-5H,3,6-7H2,1-2H3

InChI Key

FLHFNDFETRMJMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)OC)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.